P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
Table 3: Spectroscopic Signatures
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 8.15 (s), δ 1.10 (d) | Adenine protons, chiral methyl |
| ³¹P NMR | δ 18.5 | Phosphonate group |
| IR | 1250 cm⁻¹ | P=O stretch |
| UV-Vis | 260 nm | Adenine absorption |
Tautomeric Forms and Protonation State Analysis
The adenine moiety exists predominantly in the 9H-purin-9-yl tautomer, stabilized by conjugation with the phosphonate group. Protonation states vary with pH:
- At physiological pH (7.4) : The phosphonic acid group is deprotonated (-PO₃²⁻), while the adenine N1 remains neutral.
- In acidic conditions (pH < 2) : Phosphonate exists as -PO₃H⁻, and adenine N1 protonates to form a cation.
Density Functional Theory (DFT) calculations predict a 1.2 kcal/mol energy difference between the canonical and rare imino tautomers of adenine, favoring the former. The phosphonate group’s ionization suppresses adenine tautomerization by stabilizing the canonical form through electrostatic interactions.
Figure 1: Protonation States vs. pH
| pH Range | Phosphonate State | Adenine State |
|---|---|---|
| < 2 | -PO₃H₂ | N1 protonated |
| 2–6.5 | -PO₃H⁻ | Neutral |
| > 6.5 | -PO₃²⁻ | Neutral or N3 deprotonated |
Properties
IUPAC Name |
[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O4P/c1-3-20-21(17,18)7-19-8(2)4-16-6-15-9-10(12)13-5-14-11(9)16/h5-6,8H,3-4,7H2,1-2H3,(H,17,18)(H2,12,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTDGEHXFPNCDC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(CO[C@@H](C)CN1C=NC2=C(N=CN=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Tenofovir Disoproxil
The most industrially scalable method involves the partial hydrolysis of tenofovir disoproxil (CAS 201341-05-1), a prodrug of tenofovir. The reaction exploits the differential stability of ester groups under aqueous conditions to selectively remove one isopropyloxycarbonyloxy (POC) group.
Reaction Scheme :
Key Steps :
-
Solvent System : A blend of acetonitrile and water (1:0.5–5 v/v) ensures optimal solubility of the hydrophobic disoproxil precursor while permitting controlled hydrolysis.
-
Temperature Control : Maintaining the reaction at 30°C to reflux (82°C) prevents complete hydrolysis to tenofovir, which lacks the monoethyl ester.
-
Workup : Post-reaction, the mixture is concentrated under reduced pressure, and the product is precipitated using methylene chloride. Recrystallization from acetonitrile-water yields white crystals with >99% purity.
Yield and Purity :
| Parameter | Value |
|---|---|
| Reaction Yield | 85–92% |
| Purity (HPLC) | ≥99.5% |
| Recrystallization | Acetonitrile-water (1:2) |
This method’s efficiency stems from avoiding harsh reagents, making it suitable for large-scale production.
Alternative Esterification Approaches
Direct Phosphonic Acid Esterification
Early routes involved direct esterification of the phosphonic acid group in PMPA (9-(2-phosphonylmethoxypropyl)adenine) with ethanol. However, this method faces challenges due to the poor nucleophilicity of the phosphonic acid and competing side reactions.
Reaction Conditions :
Enzymatic Hydrolysis
Recent studies explore lipase-catalyzed hydrolysis of tenofovir disoproxil to achieve enantioselective monoester formation. Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) selectively cleaves one POC group at 37°C.
Advantages :
-
Higher stereochemical control.
-
Milder conditions reduce degradation.
Challenges :
-
Enzyme cost and scalability.
-
Longer reaction times (48–72 hours).
Industrial-Scale Production
Batch vs. Continuous Flow Synthesis
Batch Processing :
-
Utilizes stirred-tank reactors (10,000 L capacity).
-
Typical cycle time: 12–18 hours.
-
Quality Control : In-process HPLC monitors hydrolysis progress to prevent over-reaction.
Continuous Flow Synthesis :
Purification and Characterization
Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves monoester from diester and PMPA.
Spectroscopy :
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Disoproxil Hydrolysis | 92% | 99.5% | High | Low |
| Direct Esterification | 50% | 95% | Moderate | Medium |
| Enzymatic Hydrolysis | 75% | 98% | Low | High |
Chemical Reactions Analysis
Types of Reactions
P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The purine base can be reduced to form dihydropurine derivatives.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Scientific Research Applications
P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a nucleotide analog in DNA and RNA studies.
Medicine: Explored for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester exerts its effects involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in nucleotide metabolism.
Pathways: It interferes with DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell proliferation.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1255525-18-8
- Empirical Formula : C₁₁H₁₈N₅O₄P
- Molecular Weight : 315.27 g/mol
- Physical Properties : Light yellow solid; predicted boiling point 548.8±60.0°C, density 1.57±0.1 g/cm³, water-soluble, pKa 2.54±0.10 .
- Applications: Restricted to non-medical uses (industrial or scientific research) .
This compound belongs to the acyclic nucleoside phosphonate (ANP) family, characterized by a phosphonic acid group linked to a purine base via an ether chain. Its monoethyl ester modification distinguishes it from related antiviral prodrugs like Tenofovir derivatives.
Structural and Functional Analogues
Tenofovir ([[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic acid)
- Molecular Formula : C₉H₁₄N₅O₄P (active form) .
- Key Differences: Stereochemistry: Tenofovir has an R-configuration at the chiral center, whereas the target compound has an S-configuration .
Tenofovir Disoproxil Fumarate
- Molecular Formula : C₁₉H₃₀N₅O₁₀P (prodrug form) .
- Key Differences: Ester Groups: Contains two isopropyl ester groups (hydrolyzed intracellularly to release Tenofovir), contrasting with the monoethyl ester in the target compound . Bioavailability: The diisopropyl ester enhances lipophilicity, improving oral absorption compared to the monoethyl ester .
GS-7340 (Tenofovir Alafenamide)
- Molecular Formula : C₂₁H₂₉N₆O₅P .
- Key Differences: Ester Modifications: Features a phenoxyphosphinyl-L-alanine isopropyl ester, optimizing stability and lymphatic uptake . Potency: 10-fold higher antiviral activity than Tenofovir Disoproxil due to targeted hydrolysis in lymphocytes .
Diisopropyl Tenofovir Fumarate (Impurity)
- Molecular Formula : C₁₅H₂₆N₅O₄P .
- Key Differences: Ester Configuration: Diisopropyl esters increase lipophilicity but may slow hydrolysis compared to monoethyl esters . Role: A synthetic impurity in Tenofovir production, highlighting the impact of ester group selection on drug purity .
Comparative Data Table
Research Findings
Esterification Impact: Monoethyl esters (target compound) exhibit intermediate lipophilicity, balancing solubility and membrane permeability. However, they are less effective than diesters (e.g., Tenofovir Disoproxil) in enhancing oral bioavailability . Diesters like Tenofovir Disoproxil are rapidly hydrolyzed by esterases in plasma, releasing the active phosphonic acid .
Synthetic Pathways: The target compound is synthesized via H-phosphinate intermediates and sulfurization, a method distinct from the silylation strategies used for Tenofovir prodrugs .
Safety and Regulation: The target compound lacks clinical safety data, unlike Tenofovir derivatives, which undergo rigorous pharmacokinetic and toxicological profiling .
Biological Activity
P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester, commonly referred to as PMPA Monoethyl Ester, is a phosphonic acid derivative that has gained attention for its potential biological activities, particularly in antiviral applications. This compound is structurally related to tenofovir, an established antiviral medication used in the treatment of HIV and hepatitis B. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₈N₅O₄P
- Molecular Weight : 315.27 g/mol
- CAS Number : 1255525-18-8
PMPA Monoethyl Ester functions primarily as a nucleotide analog. It inhibits viral replication by interfering with the reverse transcriptase enzyme, which is crucial for converting viral RNA into DNA. The compound mimics the natural substrates of this enzyme, leading to chain termination during DNA synthesis. This mechanism is similar to that of other nucleoside analogs used in antiviral therapies.
Antiviral Effects
Research has demonstrated that PMPA Monoethyl Ester exhibits significant antiviral activity against various viruses, particularly HIV. Its efficacy is attributed to its ability to inhibit the reverse transcriptase enzyme effectively. In vitro studies have shown that the compound can reduce viral loads significantly in infected cell lines.
- In Vitro Studies :
- Case Studies :
Comparative Biological Activity Table
| Compound Name | IC₅₀ (nM) | Viral Target | Mechanism of Action |
|---|---|---|---|
| PMPA Monoethyl Ester | <10 | HIV-1 | Reverse transcriptase inhibitor |
| Tenofovir | 10 | HIV-1 | Reverse transcriptase inhibitor |
| Adefovir | 20 | Hepatitis B virus | Nucleotide analog |
| Lamivudine | 100 | HIV-1 | Reverse transcriptase inhibitor |
Safety and Toxicology
While PMPA Monoethyl Ester shows promising antiviral activity, safety assessments are crucial for its potential therapeutic use. Preliminary toxicological evaluations indicate a favorable safety profile; however, comprehensive studies are necessary to fully understand its long-term effects and any potential cytotoxicity.
Future Directions
The ongoing research into PMPA Monoethyl Ester focuses on:
- Combination Therapies : Investigating its use alongside other antiretroviral drugs to enhance efficacy and mitigate resistance.
- Mechanistic Studies : Further elucidating the precise mechanisms by which PMPA exerts its antiviral effects.
- Formulation Development : Exploring optimal delivery methods to improve bioavailability and therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves phosphorylation of purine derivatives using H-phosphinate intermediates. For example, a protocol adapted from phosphonothioic acid synthesis () involves dissolving H-phosphinate in anhydrous pyridine, activating with N,O-bis(trimethylsilyl)acetamide (BSA), and reacting with sulfur or esterifying agents. Yield optimization requires strict anhydrous conditions, argon atmosphere, and stoichiometric control of sulfur or esterifying agents. Reaction monitoring via thin-layer chromatography (TLC) or P NMR is critical to track intermediate formation .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and P NMR are essential. For instance, H NMR peaks at δ 8.08 (H-8) and δ 7.93 (H-2) confirm the purine moiety, while δ 3.60 (CHP) and δ 4.23 (CHN) validate the phosphonic ester linkage (). P NMR distinguishes phosphonic acid derivatives from byproducts.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or MALDI-TOF confirms molecular mass (e.g., calculated [M+H] for CHNOP: 428.08) ( ).
- Elemental Analysis : Carbon, nitrogen, and phosphorus percentages should align with theoretical values (e.g., C: 33.65%, N: 16.36%, P: 14.47%) .
Advanced Research Questions
Q. How can computational modeling elucidate the stereochemical outcomes of phosphorylation during synthesis?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) predict transition-state energies for phosphorylation steps, explaining stereoselectivity. Molecular dynamics simulations model solvent effects (e.g., pyridine vs. acetonitrile) on reaction pathways. Comparing computed P NMR shifts with experimental data validates mechanistic hypotheses ( ).
Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Systematic solubility studies under controlled conditions (temperature, pH, ionic strength) are required. For example, conflicting solubility in DMSO vs. water may arise from hydration effects. Use dynamic light scattering (DLS) to detect aggregation, and compare with HPLC retention times ( ).
Q. How can regioselectivity challenges in purine functionalization be addressed during synthesis?
- Methodological Answer : Protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) and catalytic systems (e.g., palladium-mediated cross-coupling) enhance regioselectivity. For example, Booth et al. () demonstrated selective N-9 alkylation of purines using steric directing groups. Monitor regiochemistry via H-H COSY NMR or X-ray crystallography .
Q. What advanced techniques assess the compound’s stability under physiological conditions for drug delivery studies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1–10 buffers, UV light, and elevated temperatures (40–60°C). Analyze degradation products via LC-MS.
- Circular Dichroism (CD) : Track conformational changes in the purine-phosphonic acid backbone.
- Stability-Indicating HPLC : Develop a gradient method (C18 column, 0.1% TFA/acetonitrile) to separate degradation peaks ( ).
Q. How does the monoethyl ester group influence enzymatic interactions compared to free phosphonic acid analogs?
- Methodological Answer : Perform enzymatic assays (e.g., alkaline phosphatase inhibition) comparing esterified and free acid forms. Molecular docking (AutoDock Vina) models interactions with enzyme active sites. Ester groups may reduce charge repulsion with hydrophobic pockets, enhancing binding affinity ( ).
Q. What role does the (1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy moiety play in modulating biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies via synthetic analogs (e.g., replacing purine with pyrimidine) and in vitro assays (e.g., antiviral activity against DNA viruses). The purine base is critical for base-pairing interactions, while the methyl group enhances lipophilicity ( ).
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
